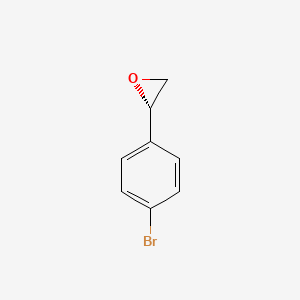

(R)-4-Bromostyrene oxide

Description

The exact mass of the compound (R)-4-Bromostyrene oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-4-Bromostyrene oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Bromostyrene oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-bromophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNINSLOEPXEZOZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459054 | |

| Record name | (R)-4-Bromostyrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62566-68-1, 148684-05-3 | |

| Record name | (R)-4-Bromostyrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(4-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-(4-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Master File: (R)-4-Bromostyrene Oxide

Executive Summary

(R)-4-Bromostyrene oxide (CAS: 62205-68-3) represents a critical class of chiral electrophiles in modern drug discovery. Unlike simple aliphatic epoxides, the conjugation of the oxirane ring with the para-bromophenyl moiety creates a unique electronic environment. The bromine substituent serves a dual function: it exerts an inductive electron-withdrawing effect that modulates the electrophilicity of the epoxide carbons, and it provides an orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing late-stage diversification of the aromatic core without disturbing the chiral center.

This guide provides a rigorous analysis of the molecule's physicochemical profile, the industry-standard protocol for its enantioselective isolation via Hydrolytic Kinetic Resolution (HKR), and its mechanistic behavior in nucleophilic ring-opening reactions.

Structural Anatomy & Physicochemical Profile[1]

The utility of (R)-4-Bromostyrene oxide stems from the tension between the strained three-membered ring and the aromatic system.

Stereochemical Configuration

The (R)-enantiomer is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the benzylic carbon (C-alpha). The oxygen atom holds the highest priority, followed by the aromatic ring, the methylene carbon (C-beta), and finally the hydrogen.

Physicochemical Data Matrix

| Property | Value / Description | Note |

| IUPAC Name | (2R)-2-(4-bromophenyl)oxirane | |

| CAS Number | 62205-68-3 | Specific to (R)-enantiomer |

| Molecular Formula | C₈H₇BrO | |

| Molecular Weight | 199.05 g/mol | Heavy atom effect (Br) |

| Physical State | Colorless to pale yellow liquid | |

| Boiling Point | 91–93 °C (at 2 mmHg) | High vacuum required for distillation |

| Chiral Purity | Typically >98% ee | Post-HKR processing |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive (hydrolysis risk) |

Electronic Effects

The para-bromo substituent is electron-withdrawing by induction (-I) but electron-donating by resonance (+R), with the inductive effect dominating the reactivity at the benzylic position. This reduces the stability of any developing positive charge at the

Synthesis: Hydrolytic Kinetic Resolution (HKR)

While asymmetric epoxidation of 4-bromostyrene is possible, the industrial and laboratory "Gold Standard" for obtaining high enantiomeric excess (ee) is Jacobsen’s Hydrolytic Kinetic Resolution (HKR) . This method utilizes a chiral (salen)Co(III) complex to selectively hydrate the unwanted (S)-enantiomer into a water-soluble diol, leaving the desired (R)-epoxide intact.

Mechanistic Workflow (HKR)

The following diagram illustrates the kinetic resolution pathway. The (R,R)-catalyst preferentially binds and hydrates the (S)-epoxide, effectively "scrubbing" the racemate.

Caption: Kinetic resolution using (R,R)-Salen Co(III) selectively hydrolyzes the (S)-enantiomer, yielding the (R)-epoxide.

Experimental Protocol

Objective: Isolation of (R)-4-Bromostyrene oxide from racemate.

Reagents:

-

(R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%)

-

Acetic acid (2.0 equiv relative to catalyst, for oxidation to Co(III))

-

Water (0.55 equiv)[3]

Step-by-Step Methodology:

-

Catalyst Activation: In a flask open to air, dissolve the Co(II) salen precursor in minimal toluene. Add acetic acid and stir for 1 hour to generate the active (salen)Co(III)-OAc species. Remove solvent in vacuo to obtain a brown solid.

-

Reaction Setup: Dissolve the racemic epoxide in THF (approx 1M concentration). Add the activated catalyst (0.5 mol%).

-

Initiation: Cool the mixture to 0 °C. Add water (0.55 equiv) dropwise. The slight excess of water ensures complete conversion of the unwanted enantiomer.

-

Resolution: Allow the mixture to warm to room temperature (23 °C) and stir for 18–24 hours.

-

Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). The reaction is complete when the epoxide ee >99%.

-

Workup (Partitioning): Dilute with hexanes/water. The (S)-diol will partition into the aqueous phase (or precipitate), while the hydrophobic (R)-epoxide remains in the organic phase.

-

Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify via vacuum distillation (bp 91–93 °C @ 2 mmHg) to isolate the pure (R)-epoxide.

Reactivity Matrix & Mechanistic Pathways

The chemical behavior of (R)-4-Bromostyrene oxide is dominated by the competition between steric hindrance (favoring

Regioselectivity Rules

-

Basic/Neutral Conditions (Sɴ2-like): Nucleophiles (amines, azides, thiols) attack the

-carbon (terminal). This is sterically driven. The electron-withdrawing nature of the p-Br group destabilizes the transition state for -

Acidic Conditions (Sɴ1-like): Protonation of the epoxide oxygen weakens the C-O bonds. While benzylic attack (

) is usually favored in styrene oxides due to cation stabilization, the p-Br group destabilizes the carbocation. Consequently, mixtures of

Reaction Divergence Diagram

Caption: Divergent reactivity allows for ring opening (functionalization) or cross-coupling (core modification).

Pharmaceutical Applications

(R)-4-Bromostyrene oxide is a "privileged intermediate" in the synthesis of bioactive compounds.

- -Adrenergic Blockers: The ring-opening with isopropylamine or tert-butylamine yields ethanolamine derivatives analogous to Sotalol or Atenolol. The bromine handle allows for subsequent library generation via coupling reactions.

-

Oxazolidinone Antibacterials: Reaction with isocyanates or carbamates yields chiral oxazolidinones (Linezolid analogs). The (R)-configuration of the epoxide dictates the (5R)-configuration of the oxazolidinone ring, which is often crucial for antimicrobial potency.

-

Metabolic Probes: Used to study the toxicology of brominated styrenes.[1] The epoxide is the reactive metabolite responsible for DNA alkylation; having the pure enantiomer allows researchers to distinguish stereoselective toxicity pathways.

References

-

Schaus, S. E., et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, 2002, 124(7), 1307–1315. [Link]

-

Organic Syntheses. "Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Org.[6][7] Synth. 2004, 81, 204. [Link]

-

PubChem. Compound Summary: 4-Bromostyrene oxide.[8] National Library of Medicine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 7. nbinno.com [nbinno.com]

- 8. 2-(4-BROMOPHENYL)OXIRANE | 32017-76-8 [chemicalbook.com]

(R)-4-Bromostyrene Oxide: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of (R)-4-Bromostyrene Oxide in Modern Chemistry

(R)-4-Bromostyrene oxide, a chiral epoxide, has emerged as a cornerstone in the edifice of modern organic synthesis and medicinal chemistry. Its unique trifecta of functionalities—a reactive oxirane ring, a stereodefined center, and a versatile brominated aromatic moiety—renders it an invaluable building block for the construction of complex, enantiomerically pure molecules. This guide provides an in-depth exploration of (R)-4-Bromostyrene oxide, from its fundamental properties to its sophisticated applications, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full synthetic potential. Beyond its role as a synthetic intermediate, this compound is also pivotal in toxicological studies for understanding the metabolic activation and cytotoxicity of styrene and its halogenated analogues[1]. The strategic placement of the bromine atom offers a handle for a myriad of cross-coupling reactions, further amplifying its utility in the synthesis of novel chemical entities.

Nomenclature and Identification: A Guide to Synonyms and Chemical Descriptors

Clarity in chemical communication is paramount. (R)-4-Bromostyrene oxide is known by several synonyms, and a comprehensive understanding of these alternative names is crucial for efficient literature searching and material procurement.

The most precise and unambiguous name is (2R)-2-(4-bromophenyl)oxirane . Other commonly encountered synonyms include:

-

(-)-(R)-4-Bromostyrene oxide

-

(R)-2-(4-Bromophenyl)oxirane

-

Oxirane, 2-(4-bromophenyl)-, (2R)-

It is important to distinguish the (R)-enantiomer from the racemic mixture and the (S)-enantiomer. The racemate, (±)-4-bromostyrene oxide, is often referred to as 4-bromostyrene oxide or p-bromostyrene oxide without a stereochemical descriptor.

Table 1: Chemical Identifiers for (R)-4-Bromostyrene Oxide

| Identifier | Value | Source |

| CAS Number | 62566-68-1 | Chemical Abstracts Service |

| IUPAC Name | (2R)-2-(4-bromophenyl)oxirane | IUPAC |

| Molecular Formula | C₈H₇BrO | --- |

| Molecular Weight | 199.04 g/mol | --- |

| InChI Key | NNINSLOEPXEZOZ-QMMMGPOBSA-N | IUPAC |

| Canonical SMILES | C1C2=CC=C(C=C2)Br | IUPAC |

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of (R)-4-Bromostyrene oxide is essential for its effective handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of (R)-4-Bromostyrene Oxide

| Property | Value | Conditions | Source |

| Appearance | Colorless to light yellow liquid | Ambient | [2] |

| Boiling Point | 91-93 °C | 2 mmHg | [2] |

| Melting Point | 26-29 °C | --- | [2] |

| Density | ~1.5 g/cm³ | Predicted | --- |

| Solubility | Insoluble in water. Soluble in many organic solvents (e.g., THF, toluene, CHCl₃). | --- | [3] |

| Purity | Typically >95% (GC-MS) | --- | [4] |

Synthesis of (R)-4-Bromostyrene Oxide: Enantioselective Epoxidation Strategies

The synthesis of enantiomerically pure epoxides is a central theme in modern asymmetric synthesis. The most common and effective method for preparing (R)-4-Bromostyrene oxide is the enantioselective epoxidation of the prochiral substrate, 4-bromostyrene. Both metal-catalyzed and biocatalytic methods have been successfully employed.

Jacobsen-Katsuki Epoxidation: A Metal-Catalyzed Approach

The Jacobsen-Katsuki epoxidation is a powerful and widely used method for the enantioselective epoxidation of unfunctionalized olefins, including styrenes[5][6]. This reaction utilizes a chiral manganese-salen complex as the catalyst to deliver an oxygen atom stereoselectively.

The general mechanism involves the formation of a high-valent manganese-oxo species, which then transfers the oxygen atom to the double bond of the 4-bromostyrene. The chirality of the salen ligand dictates the facial selectivity of the epoxidation, leading to the preferential formation of one enantiomer.

Figure 1: Conceptual workflow of the Jacobsen-Katsuki epoxidation for the synthesis of (R)-4-Bromostyrene oxide.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of 4-Bromostyrene

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

-

Catalyst Preparation: In a round-bottom flask, the chiral salen ligand and Mn(OAc)₂·4H₂O are dissolved in ethanol. The mixture is heated at reflux to form the Mn(II)-salen complex. Upon cooling and exposure to air, the complex is oxidized to the active Mn(III) species.

-

Reaction Setup: To a solution of 4-bromostyrene in a suitable solvent (e.g., dichloromethane) is added the chiral Mn(III)-salen catalyst.

-

Addition of Oxidant: A buffered solution of an oxidant, such as sodium hypochlorite (bleach), is added slowly to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Workup and Purification: Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched (R)-4-Bromostyrene oxide.

Biocatalytic Epoxidation: The Enzymatic Approach

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral epoxides. Enzymes such as cytochrome P450 monooxygenases and styrene monooxygenases have been engineered to catalyze the (R)-enantioselective epoxidation of styrene derivatives with high efficiency and enantiomeric excess[7][8].

These enzymatic reactions typically operate under mild conditions (near-neutral pH and ambient temperature) and utilize molecular oxygen as the ultimate oxidant, often requiring a cofactor like NADPH for the delivery of reducing equivalents.

Figure 2: Simplified schematic of a biocatalytic epoxidation of 4-bromostyrene.

Applications in Drug Discovery and Asymmetric Synthesis

The synthetic utility of (R)-4-Bromostyrene oxide is vast, primarily stemming from the reactivity of the strained epoxide ring and the presence of the bromo-functional group.

Chiral Building Block in Asymmetric Synthesis

The epoxide ring of (R)-4-Bromostyrene oxide is susceptible to nucleophilic ring-opening reactions. This allows for the stereospecific introduction of two vicinal functional groups, making it a valuable precursor for the synthesis of chiral diols, amino alcohols, and other key intermediates in the synthesis of complex natural products and pharmaceuticals[1]. The regioselectivity of the ring-opening can often be controlled by the choice of nucleophile and reaction conditions.

Role in Medicinal Chemistry and Drug Discovery

The 4-bromophenyl moiety provides a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This enables the facile introduction of a wide range of substituents, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. For instance, the core structure derived from (R)-4-bromostyrene oxide can be elaborated to target various biological targets, including enzymes and receptors. The bromo-substituent itself can also act as a key interaction point within a protein binding pocket or serve as a bioisostere for other functional groups.

Safety and Handling

(R)-4-Bromostyrene oxide is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation[4].

Hazard and Precautionary Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

(R)-4-Bromostyrene oxide stands as a testament to the power of chiral building blocks in modern chemical synthesis. Its unique combination of a stereodefined epoxide and a functionalizable aromatic ring provides a versatile platform for the efficient construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to fully harness the synthetic potential of this remarkable compound. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of key chiral intermediates like (R)-4-Bromostyrene oxide is set to increase, solidifying its place in the synthetic chemist's toolbox.

References

-

Polymer Source. Poly(4-bromo styrene) Sample #: P1328-4BrS. [Link]

-

Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. National Institutes of Health. [Link]

-

Enabling Highly (R)-Enantioselective Epoxidation of Styrene by Engineering Unique Non-Natural P450 Peroxygenases. ChemRxiv, Cambridge Open Engage. [Link]

-

Jacobsen epoxidation. Wikipedia. [Link]

-

Jacobsen epoxidation. OpenOChem Learn. [Link]

Sources

- 1. (S)-4-Bromostyrene Oxide|High-Purity Chiral Epoxide [benchchem.com]

- 2. 2-(4-Bromophenyl)oxirane 96 32017-76-8 [sigmaaldrich.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 7. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

theoretical properties and computational modeling of brominated epoxides

Title: Theoretical Properties and Computational Modeling of Brominated Epoxides: A Guide for Drug Discovery and Marine Natural Product Synthesis

Executive Summary

Brominated epoxides represent a unique class of electrophiles, predominantly found in marine natural products (e.g., Laurencia metabolites) and serving as critical intermediates in the synthesis of functionalized therapeutic agents. Unlike their chlorinated or fluorinated counterparts, brominated epoxides exhibit distinct reactivity profiles governed by the interplay of the bromine atom's significant steric bulk (

Part 1: Theoretical Foundations[1][2]

Electronic Structure and Polarization

The presence of a bromine substituent on an epoxide ring introduces a "push-pull" electronic dynamic that complicates standard predictivity:

-

Inductive Withdrawal (-I): Bromine (

) withdraws electron density, increasing the electrophilicity of the -

Lone Pair Donation (+M): Conversely, the lone pairs on bromine can stabilize developing positive charge via resonance, though this effect is weaker than in chlorine or fluorine due to poor orbital overlap (

). -

The "Abnormal" Regioselectivity: In many halogenated epoxides, nucleophilic attack occurs at the more substituted/hindered carbon (anti-Markovnikov-like in appearance but electronically driven). This is often attributed to negative hyperconjugation (

), which strengthens the C-O bond adjacent to the halogen, making the distal bond easier to break, or conversely, stabilizing the transition state for attack at the substituted position depending on the nucleophile.

The Heavy Atom Effect in Spectroscopy

Standard computational approaches (e.g., GIAO-DFT) often fail to predict

Part 2: Computational Methodologies

To accurately model brominated epoxides, researchers must move beyond standard B3LYP/6-31G* protocols. The following hierarchy is recommended for pharmaceutical-grade accuracy.

Table 1: Recommended Computational Levels of Theory

| Property | Recommended Functional | Basis Set (Light Atoms) | Basis Set (Bromine) | Solvation Model | Notes |

| Geometry Optimization | def2-TZVP | def2-TZVP | SMD (Solvation Model based on Density) | Dispersion corrections (-D) are critical for modeling the steric bulk of Br. | |

| Reaction Kinetics (TS) | def2-QZVP | def2-QZVP | SMD | Double-hybrid functionals (e.g., B2PLYP) are also effective for barrier heights. | |

| NMR Shielding | PBE0 or KT2 | pcSseg-2 | aug-cc-pVTZ-J (or ZORA basis) | PCM/SMD | Crucial: Must use Relativistic corrections (ZORA or DKH) or specialized ECPs. |

| UV-Vis (TD-DFT) | CAM-B3LYP | 6-311+G(d,p) | 6-311+G(d,p) | Linear Response (LR) | Long-range corrected functionals prevent charge-transfer errors. |

Part 3: Reactivity and Biosynthesis

Biosynthetic Origin: Vanadium Bromoperoxidase (V-BrPO)

In marine organisms, brominated epoxides are rarely formed via direct epoxidation of a bromo-alkene. Instead, they arise from the bromonium-induced cyclization of terpenes, catalyzed by Vanadium Bromoperoxidases.

Mechanism:

-

Vanadium(V) coordinates hydrogen peroxide.[1]

-

Oxidation of bromide (

) generates an enzyme-bound electrophilic bromine species (equivalent to -

This electrophile attacks a double bond, initiating a cascade that terminates in cyclization (often forming the epoxide or a bromonium ion that is subsequently trapped).

Computational Workflow: V-BrPO Catalytic Cycle

The following diagram illustrates the catalytic flow modeled in QM/MM studies to understand the enantioselectivity of these natural products.

Part 4: Experimental & Computational Protocols

Protocol A: Regioselectivity Prediction (Gaussian/ORCA)

Objective: Determine whether a nucleophile (Nu) attacks the

-

Conformational Search: Generate conformers using CREST or Spartan. Bromine is bulky; ensure the lowest energy conformer is identified.

-

Transition State (TS) Search:

-

Input: Locate the TS for both

-attack and -

Keyword Example (Gaussian):# opt=(ts,calcfc,noeigen) wb97xd/def2tzvp scrf=(smd,solvent=water)

-

-

Distortion/Interaction Activation Strain (DIAS) Analysis:

-

Decompose the activation energy (

) into strain energy (distortion of the epoxide) and interaction energy (orbital overlap between Nu and Epoxide). -

Insight: If

-attack is preferred despite steric hindrance, look for a lower distortion energy term, indicating the C-Br bond lengthening assists in reaching the TS geometry early.

-

Protocol B: Relativistic NMR Calculation

Objective: Correctly assign

-

Geometry Optimization: Standard DFT optimization (as above).

-

NMR Calculation (ADF or ORCA recommended for Relativity):

-

Method: ZORA (Zeroth Order Regular Approximation).

-

ORCA Input Snippet:

-

Note: If using Gaussian, use the NMR=SpinOrbit keyword with an appropriate basis set, though ZORA in ORCA/ADF is often more robust for halogens.

-

Protocol C: Synthetic Validation (Epoxide Ring Opening)

Objective: Validate computational predictions of regioselectivity.

-

Substrate: 1-bromo-2,3-epoxybutane (Model system).

-

Reagent: Sodium Azide (

) in aqueous dioxane. -

Procedure:

-

Dissolve epoxide (1.0 eq) in dioxane:water (4:1).

-

Add

(1.5 eq) and -

Stir at

for 4 hours. -

Extract with EtOAc, dry over

.

-

-

Analysis:

-

Analyze crude via

NMR. -

Compare integration of the signal adjacent to the azide (

). -

Correlation: If computational

kcal/mol, expect >95:5 regioselectivity.

-

Part 5: Computational Workflow Visualization

The following diagram outlines the step-by-step workflow for characterizing a novel brominated epoxide drug candidate.

References

-

Butler, A., & Carter-Franklin, J. N. (2004). The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products. Nature Chemical Biology. Link

-

Hamlin, T. A., Swart, M., & Bickelhaupt, F. M. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem. Link

- Kaupp, M., Bühl, M., & Malkin, V. G. (2004). Calculation of NMR and EPR Parameters: Theory and Applications. Wiley-VCH.

-

Wang, Y., et al. (2021). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules. Link (Note: Theoretical basis for halogenated epoxide regioselectivity).

-

Grimme, S. (2019). Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations. Journal of Chemical Theory and Computation. Link

Sources

Electrophilicity & Reactivity Landscapes of Para-Substituted Styrene Oxides

A Technical Guide for Chemical Kinetics and Toxicology Profiling

Executive Summary

Styrene oxides represent a unique class of electrophiles where the reactivity is governed by a delicate balance between ring strain (~27 kcal/mol) and the electronic character of the benzylic carbon. Unlike simple aliphatic epoxides, the phenyl ring in styrene oxide allows for significant resonance modulation of the epoxide carbons.

This guide provides an in-depth analysis of how para-substitution alters the electrophilicity of styrene oxides. It details the divergence in reaction mechanisms (acid-catalyzed vs. nucleophilic), the resulting regioselectivity (

Part 1: Theoretical Framework & Hammett Linear Free Energy Relationships (LFER)

The reactivity of para-substituted styrene oxides cannot be described by a single mechanism. It is a spectrum defined by the nature of the attacking species and the solvent environment.

The Dual Electrophilic Sites

The styrene oxide moiety presents two distinct electrophilic targets:

- -Carbon (Benzylic): Electronically activated but sterically hindered.[1] Susceptible to resonance stabilization from the phenyl ring.

- -Carbon (Terminal): Sterically accessible but electronically isolated from the aryl ring.[1]

Hammett Plot Analysis

The sensitivity of the reaction rate to substituents (

| Reaction Condition | Mechanism Type | Dominant Site | Hammett | Interpretation |

| Acid-Catalyzed Hydrolysis | Borderline | Negative (-2.0 to -4.0) | Electron-Donating Groups (EDGs) stabilize the developing positive charge at the benzylic position, significantly accelerating the rate. | |

| Basic/Nucleophilic Attack | Positive (+0.5 to +1.[1]5) | Electron-Withdrawing Groups (EWGs) decrease electron density in the ring and epoxide, making the ring more susceptible to nucleophilic attack. |

Expert Insight: In acid catalysis, the transition state is "loose," meaning bond breaking (C-O) is advanced relative to bond making. This creates a significant partial positive charge on the benzylic carbon, which is why methoxy-substituted styrene oxides hydrolyze orders of magnitude faster than nitro-substituted ones.

Part 2: Regioselectivity Mapping

Controlling where the ring opens is critical for both synthetic applications and predicting toxicological adducts.

The Regioselectivity Flowchart

The following diagram maps the decision pathways for regioselectivity based on environmental conditions.

Figure 1: Mechanistic divergence in styrene oxide ring opening. Acidic conditions favor electronic control (

Part 3: Biological Implications & Toxicity[2]

DNA Alkylation Mechanism

Styrene oxides are direct-acting mutagens.[1] Their electrophilicity allows them to covalently bind to nucleophilic sites on DNA bases (e.g., N-7 of Guanine).

-

Correlation: There is a direct correlation between the alkylation rate constant (

) and mutagenic potency (Ames test).[1] -

Substituent Effect: Para-EWGs (e.g.,

-Cl,

Guanosine Adduct Formation

When reacting with Guanosine:

-

N-7 Alkylation: The major pathway.[1] Often leads to depurination.

-

and

Part 4: Experimental Protocols

Protocol A: Synthesis of Para-Substituted Styrene Oxides

Standardization is key for kinetic comparison.[1] This protocol uses mCPBA, which is reliable for laboratory-scale synthesis.

Reagents:

-

Para-substituted styrene (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (mCPBA, 1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated NaHCO

, Na

Step-by-Step Workflow:

-

Preparation: Dissolve the specific styrene derivative (5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Slowly add mCPBA (6 mmol) portion-wise over 15 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent polymerization.

-

Reaction: Allow to warm to room temperature and stir for 3-12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Quench: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with 10% Na

SO -

Purification: Dry over MgSO

, concentrate in vacuo. Purify via silica gel flash chromatography or vacuum distillation.

Protocol B: Kinetic Measurement of Hydrolysis (UV-Vis)

To determine the Hammett

Workflow Diagram:

Figure 2: Kinetic assay workflow for determining pseudo-first-order rate constants.

Procedure:

-

Solvent System: Use 1:1 Water:Acetonitrile to ensure solubility of substituted oxides.[1]

-

Acid Catalyst: Use Perchloric acid (

) to avoid nucleophilic interference from counter-ions (unlike -

Measurement:

-

Set spectrophotometer to the

of the styrene oxide (typically 250-270 nm depending on substituent). -

Initiate reaction and record absorbance decay.

-

-

Calculation: Plot

vs. time to obtain -

Hammett Plot: Plot

vs.

References

-

Linares-Palomino, P. J., et al. (2025). "Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters." Semantic Scholar.

-

Zhao, Q., et al. (2025).[2] "Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship." Atmospheric Chemistry and Physics.

-

Marples, B. A., et al. (1986).[3] "Regiochemistry of nucleophilic opening of β-substituted styrene oxides with thiolate anions." Journal of the Chemical Society, Perkin Transactions 1.

-

Hansen, T., et al. (2023). "Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations." ChemRxiv.

-

Vodicka, P., et al. (2006). "Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells." Drug Metabolism and Disposition.

-

Hemminki, K., et al. (1980). "Reaction products of styrene oxide with guanosine in aqueous media." Carcinogenesis.

-

Organic Syntheses. (1928). "Styrene Oxide Synthesis Protocol." Organic Syntheses, Coll.[4] Vol. 1.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. Regiochemistry of nucleophilic opening of β-substituted styrene oxides with thiolate anions: model experiments in the synthesis of leukotriene analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Chiral Epoxides: Stereocontrolled Architectures in API Synthesis

Executive Summary

Chiral epoxides represent the "linchpins" of modern stereoselective synthesis. Their three-membered oxirane ring possesses high strain energy (~13 kcal/mol), making them potent electrophiles that react with a diverse array of nucleophiles (amines, azides, hydrides, organometallics). For the drug development professional, the value of chiral epoxides lies not just in their reactivity, but in their ability to transfer chirality to adjacent carbon centers with absolute stereocontrol.

This guide moves beyond basic textbook definitions to explore the practical application of chiral epoxides in Active Pharmaceutical Ingredient (API) synthesis. We examine the mechanistic causality of regioselective ring openings, compare the "Big Three" asymmetric epoxidation methodologies, and provide a validated protocol for Hydrolytic Kinetic Resolution (HKR).

Mechanistic Fundamentals: The Regioselectivity Dichotomy

The utility of chiral epoxides hinges on the ability to predict and control the site of nucleophilic attack. This is governed by a competition between steric hindrance and electronic stabilization, dictated largely by the reaction conditions.

The "Borderline SN2" Mechanism

Unlike standard SN2 reactions, epoxide ring openings often exhibit mixed character.

-

Basic/Nucleophilic Conditions: The reaction is dominated by sterics .[1] The nucleophile attacks the least substituted carbon (pure SN2).

-

Acidic/Electrophilic Conditions: Protonation or Lewis acid coordination weakens the C-O bond. The reaction is dominated by electronics . The nucleophile attacks the most substituted carbon, driven by the ability of that carbon to stabilize a developing positive charge (partial carbocation character).

Visualization: Decision Logic for Ring Opening

The following diagram illustrates the divergent pathways based on reaction environment.

Figure 1: Mechanistic divergence in epoxide ring-opening reactions based on pH and catalyst environment.

Synthetic Methodologies: The "Big Three"

In pharmaceutical research, access to the chiral epoxide is the primary bottleneck. Three Nobel-caliber methodologies dominate the field.

Comparative Analysis

| Methodology | Substrate Scope | Catalyst System | Mechanism Type | Key Limitation |

| Sharpless AE | Allylic Alcohols | Ti(OiPr)₄ / Diethyl Tartrate (DET) | Enantioselective Epoxidation | Requires allylic alcohol handle.[2] |

| Jacobsen HKR | Terminal Epoxides | Co(salen) complex | Hydrolytic Kinetic Resolution | Max 50% yield (resolves racemate). |

| Shi Epoxidation | Trans-olefins | Fructose-derived ketone / Oxone | Organocatalysis (Dioxirane) | High catalyst loading; pH sensitive.[3] |

Deep Dive: Jacobsen Hydrolytic Kinetic Resolution (HKR)

For industrial scalability, the Jacobsen HKR is often preferred.[4] It utilizes a chiral Cobalt(III)-salen complex to resolve racemic terminal epoxides using water as the nucleophile.

-

The Insight: The reaction follows a cooperative bimetallic mechanism where two metal centers are required: one activates the epoxide (electrophile), and the other activates the water (nucleophile).

-

The Result: Access to highly enantioenriched epoxides (>99% ee) and their corresponding 1,2-diols.

Research Applications in API Synthesis

Beta-Blockers (Aryloxypropanolamines)

The synthesis of beta-blockers like Propranolol and Atenolol relies heavily on chiral epichlorohydrin or glycidol derivatives.

-

Strategy: Nucleophilic attack of a phenol on chiral epichlorohydrin, followed by amine opening of the resulting epoxide.

-

Stereocontrol: The (S)-enantiomer of the drug is typically 100x more potent. Using (S)-epichlorohydrin ensures the correct configuration at the hydroxyl-bearing carbon.

HIV Protease Inhibitors (Indinavir/Atazanavir)

These complex molecules contain a central secondary alcohol mimicking the transition state of peptide hydrolysis.

-

Role of Epoxide: A chiral epoxide intermediate (often derived from phenylalanine) reacts with an amine isostere. The epoxide serves as the "electrophilic trap" that stitches the P1 and P1' fragments together while establishing the critical hydroxyl stereocenter [1].

Polyketide Mimetics (Iterative Synthesis)

In the synthesis of macrolides (e.g., Eribulin fragments), chiral epoxides are used in iterative sequences. An epoxide is opened by a vinyl nucleophile to create a homoallylic alcohol, which is then epoxidized again (Sharpless AE), creating a growing chain of alternating methyl/hydroxyl stereocenters with perfect predictability [2].

Experimental Protocol: Jacobsen HKR of (±)-Epichlorohydrin

Objective: Isolate (R)-Epichlorohydrin from racemic starting material. Safety Warning: Epichlorohydrin is a potent alkylating agent and suspected carcinogen. Work in a fume hood with double nitrile gloves.

Workflow Visualization

Figure 2: Step-by-step workflow for the Hydrolytic Kinetic Resolution of epichlorohydrin.

Detailed Methodology

Reagents:

-

(R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(salen)]

-

Acetic Acid (Glacial)

-

Racemic Epichlorohydrin[5]

-

Distilled Water

Protocol:

-

Catalyst Oxidation (Activation):

-

In a round-bottom flask, dissolve the Co(II) precatalyst (0.5 mol%) in toluene.

-

Add Acetic Acid (2 equiv relative to catalyst). Stir open to air for 1 hour.

-

Scientific Rationale: The Co(II) species is inactive. Acetic acid + Oxygen oxidizes it to the active Co(III)-OAc species. The counter-ion (OAc-) is critical for the bimetallic mechanism [3].

-

-

Solvent Exchange:

-

Concentrate the catalyst solution to dryness under rotary evaporation to remove toluene. The catalyst is now a solid residue.

-

-

Reaction Initiation:

-

Add racemic epichlorohydrin (1.0 equiv) directly to the flask containing the catalyst.

-

Cool the mixture to 0°C using an ice bath.

-

Rationale: The reaction is exothermic. Cooling prevents thermal runaway and potential polymerization.

-

-

Controlled Hydrolysis:

-

Add water (0.55 equiv) dropwise over 1 hour.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Rationale: We use 0.55 equivalents of water to ensure the "wrong" enantiomer is completely hydrolyzed to the diol, leaving the "right" enantiomer as the unreacted epoxide.

-

-

Isolation:

-

Attach a distillation head. Distill the unreacted (R)-epichlorohydrin under reduced pressure (ambient temperature, high vacuum).

-

The residue contains the catalyst and the (S)-diol.

-

Validation Criteria:

-

Chiral GC/HPLC: Check enantiomeric excess (ee). Successful HKR should yield >99% ee.

-

Yield: Theoretical maximum is 50%. Typical isolated yield is 40-45%.

References

-

Encyclopedia.pub. (2020).[6] Epoxide Synthesis and Ring-Opening Reactions. Retrieved from [Link]

-

MDPI. (2010). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Retrieved from [Link][3][7]

-

American Chemical Society. (2002).[8] Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. J. Am. Chem. Soc. Retrieved from [Link]

-

Wikipedia. Sharpless Epoxidation. Retrieved from [Link]

-

Organic Chemistry Portal. Shi Epoxidation. Retrieved from [Link]

Sources

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

The Influence of the Bromine Substituent on Styrene Oxide Reactivity: A Mechanistic and Methodological Guide

Abstract

Substituted epoxides are foundational building blocks in modern organic synthesis, finding extensive application in the development of pharmaceuticals and advanced materials.[1][2] Among the various substituents, bromine offers a unique combination of electronic and steric properties that significantly modulate the reactivity of the epoxide ring. This technical guide provides an in-depth analysis of the influence of the bromine substituent on the reactivity of styrene oxide. We will explore the fundamental electronic and steric effects, delve into the mechanistic nuances of nucleophilic ring-opening reactions, and present detailed, field-proven experimental protocols for quantifying these effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to leverage the bromo substituent to control reaction outcomes in epoxide chemistry.

Introduction: The Significance of Substituted Epoxides in Modern Chemistry

Epoxides, characterized by a strained three-membered ring containing an oxygen atom, are highly valuable intermediates in organic synthesis due to their propensity to undergo ring-opening reactions with a wide array of nucleophiles.[3] This reactivity allows for the stereospecific introduction of two functional groups, making them powerful synthons for constructing complex molecular architectures.

1.1 The Role of Styrene Oxides as Versatile Intermediates

Styrene oxides, in particular, serve as crucial precursors in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and polymers.[1][4] The presence of the phenyl group provides a scaffold for further functionalization and influences the reactivity of the adjacent epoxide ring.

1.2 The Bromine Substituent: A Tool for Modulating Reactivity

The introduction of a bromine substituent onto the aromatic ring of styrene oxide provides a powerful handle to fine-tune its chemical behavior. Halogens, like bromine, exhibit a dual electronic nature: they are inductively electron-withdrawing due to their high electronegativity, yet they can also donate electron density through resonance via their lone pairs.[5][6] This interplay of effects, combined with the steric bulk of the bromine atom, allows for precise control over the rate and regioselectivity of ring-opening reactions.

1.3 Relevance in Drug Discovery and Materials Science

The ability to predictably control the reactivity of epoxide building blocks is of paramount importance in drug discovery, where the precise arrangement of functional groups is critical for biological activity. Furthermore, in materials science, brominated compounds are utilized in the synthesis of flame retardants and functional polymers, where the bromine atom imparts specific properties to the final material.[7]

Fundamental Principles: Electronic and Steric Effects of Bromine

The reactivity of the styrene oxide epoxide ring is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. The bromine atom exerts its influence through a combination of inductive and resonance effects, as well as through steric hindrance.

2.1 Inductive vs. Resonance Effects of Halogens

The bromine atom is more electronegative than carbon and thus exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution.[5] However, the lone pairs on the bromine atom can participate in resonance with the aromatic pi-system, leading to an electron-donating resonance effect (+R effect).[5][6] For halogens, the inductive effect generally outweighs the resonance effect, resulting in an overall deactivation of the ring.[5][6]

2.2 Impact on the Electrophilicity of the Epoxide Carbons

The electron-withdrawing nature of the bromine substituent increases the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack. This effect is transmitted through the aromatic ring to the benzylic carbon of the epoxide.

2.3 Steric Hindrance: Positional Isomerism (ortho, meta, para)

The position of the bromine atom on the aromatic ring has a significant impact on steric hindrance around the epoxide. An ortho-bromo substituent will exert a greater steric effect on the approaching nucleophile compared to a meta- or para-bromo substituent. This steric hindrance can influence the regioselectivity of the ring-opening reaction.

2.4 Data Summary: Hammett Parameters

The electronic effect of a substituent can be quantified using Hammett parameters (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant, where ρ is the reaction constant.

| Substituent | σ_meta | σ_para |

| H | 0.00 | 0.00 |

| Br | 0.39 | 0.23 |

| NO₂ | 0.71 | 0.78 |

| OCH₃ | 0.12 | -0.27 |

Table 1: Hammett constants for selected substituents.[8] The positive σ values for bromine indicate its electron-withdrawing nature at both the meta and para positions.

Reaction Mechanisms: Nucleophilic Ring-Opening of Bromo-Styrene Oxides

The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions (acidic or basic) and the nature of the nucleophile.[3] For bromo-styrene oxides under neutral or basic conditions, the reaction typically follows an SN2-like pathway.[9][10]

3.1 SN2-like Pathway: The Role of the Nucleophile and Solvent

In a typical SN2 reaction, a strong nucleophile attacks an electrophilic carbon, leading to inversion of stereochemistry.[11] In the case of epoxides, the high ring strain provides the driving force for the reaction, even though an alkoxide is generally a poor leaving group.[3][12] The choice of solvent can also influence the reaction rate, with polar aprotic solvents often favoring SN2 reactions.

3.2 Regioselectivity: Attack at the α- and β-Carbons

Unsymmetrical epoxides like styrene oxide present two potential sites for nucleophilic attack: the benzylic (α) carbon and the terminal (β) carbon.

-

Under basic or neutral conditions (strong nucleophiles): Nucleophilic attack preferentially occurs at the less sterically hindered carbon, which is typically the terminal (β) carbon. This is a classic example of steric control in an SN2 reaction.[13][14]

-

Under acidic conditions (weak nucleophiles): The epoxide oxygen is first protonated, making the ring more reactive. The nucleophile then attacks the more substituted carbon (the benzylic α-carbon).[3][15] This is because the transition state has significant carbocationic character, which is better stabilized at the more substituted benzylic position.[3][15]

The bromine substituent, being electron-withdrawing, can further influence this regioselectivity by affecting the electronic properties of the α and β carbons.

Caption: Regioselectivity in the ring-opening of p-bromostyrene oxide.

3.3 Stereoselectivity: Inversion of Configuration

Consistent with an SN2 mechanism, the nucleophilic ring-opening of an epoxide proceeds with inversion of configuration at the carbon atom that is attacked. This stereochemical outcome is a crucial feature that is often exploited in asymmetric synthesis.

Experimental Protocols for Assessing Reactivity

To quantitatively assess the influence of the bromine substituent on styrene oxide reactivity, well-defined experimental protocols are essential. The following sections describe methodologies for kinetic analysis and product identification.

4.1 Protocol 1: Kinetic Analysis of Nucleophilic Ring-Opening via HPLC

This protocol outlines a method for determining the rate constants of the reaction between a bromo-styrene oxide and a nucleophile using High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of the bromo-styrene oxide and the nucleophile in a suitable solvent (e.g., acetonitrile) at known concentrations.

-

Reaction Initiation: In a thermostated reaction vessel, combine the bromo-styrene oxide and nucleophile solutions to initiate the reaction. Start a timer immediately.

-

Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution that will stop the reaction (e.g., a dilute acid solution).

-

HPLC Analysis: Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Data Acquisition: Monitor the disappearance of the starting materials and the appearance of the product(s) by integrating the peak areas at a specific wavelength.

-

Data Analysis: Plot the concentration of the bromo-styrene oxide versus time. Use the appropriate integrated rate law to determine the pseudo-first-order or second-order rate constant.

Caption: Workflow for kinetic analysis of epoxide ring-opening.

4.2 Protocol 2: Product Identification and Regioselectivity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of the reaction products and determining the regioselectivity of the ring-opening reaction.[16]

Step-by-Step Methodology:

-

Reaction and Workup: Perform the ring-opening reaction on a preparative scale. After the reaction is complete, perform an appropriate aqueous workup to isolate the product(s). Purify the product(s) using column chromatography.

-

NMR Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

1H NMR Analysis: Acquire a 1H NMR spectrum. The chemical shifts and coupling patterns of the protons on the carbon backbone will reveal the regiochemistry of the product. Protons on carbons attached to oxygen in epoxides typically resonate between 2.5 and 3.5 ppm.[17]

-

13C NMR Analysis: Acquire a 13C NMR spectrum to confirm the carbon framework of the product.

-

2D NMR (COSY, HSQC): If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign the proton and carbon signals and confirm the connectivity.

Case Study: Comparative Reactivity of p-Bromostyrene Oxide vs. Styrene Oxide

To illustrate the principles discussed, let's consider the reaction of p-bromostyrene oxide and styrene oxide with a common nucleophile, such as sodium methoxide in methanol.

| Compound | Relative Rate Constant (k_rel) | Major Product (β-attack) | Minor Product (α-attack) | Regioselectivity (β:α) |

| Styrene Oxide | 1.00 | 2-methoxy-1-phenylethanol | 1-methoxy-1-phenylethan-2-ol | >95:5 |

| p-Bromostyrene Oxide | >1.00 | 1-(4-bromophenyl)-2-methoxyethanol | 1-(4-bromophenyl)-1-methoxyethan-2-ol | >95:5 |

Table 2: Expected comparative reactivity and regioselectivity.

The electron-withdrawing p-bromo substituent is expected to increase the rate of nucleophilic attack compared to the unsubstituted styrene oxide due to the enhanced electrophilicity of the epoxide carbons. Under these basic conditions, the reaction is expected to be highly regioselective for attack at the less hindered β-carbon for both substrates.

Conclusion and Future Outlook

The bromine substituent exerts a significant and predictable influence on the reactivity of styrene oxide. Its electron-withdrawing inductive effect enhances the rate of nucleophilic ring-opening, while its steric presence can be strategically employed to control regioselectivity, particularly with ortho-substitution. The methodologies presented in this guide provide a robust framework for researchers to systematically investigate and exploit these effects in their synthetic endeavors.

Future research in this area could focus on leveraging computational chemistry to build more accurate predictive models of reactivity and regioselectivity for a wider range of substituted styrene oxides and nucleophiles. Additionally, the application of these principles in the design of novel catalysts for enantioselective ring-opening reactions remains a promising avenue for further exploration.

References

- Aromatic bromination of polystyrene using bromine as the reaction solvent - Google Patents. (n.d.).

-

Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Bromine and Oxygen Redox Species Mediated Highly Selective Electro-Epoxidation of Styrene - RSC Blogs. (2022, January 3). Retrieved from [Link]

-

The Effect of Substituents on Reactivity | MCC Organic Chemistry - Lumen Learning. (n.d.). Retrieved from [Link]

-

Bromination of styrene (62) using H 2 O 2 -HBr system or NBS in water... - ResearchGate. (n.d.). Retrieved from [Link]

-

Reaction of epoxides with elemental iodine and bromine in the presence of representative catalyst 8 - ResearchGate. (n.d.). Retrieved from [Link]

-

Electrophillic susbtitution of bromine on styrene and cinnamic acid in the presence of FeBr3, a Lewis acid - Chemistry Stack Exchange. (2021, June 26). Retrieved from [Link]

-

Regioselectivity of epoxide ring-opening - YouTube. (2018, March 2). Retrieved from [Link]

-

Hammett–Brown plot for the epoxidation of para‐substituted styrene by complex 2. (n.d.). Retrieved from [Link]

-

Reactivity of p-nitrostyrene oxide as an alkylating agent. A kinetic approach to biomimetic conditions - Tecnológico de Costa Rica. (2011, October 21). Retrieved from [Link]

-

Reaction of styrene oxide with elemental iodine and bromine in the presence of representative catalysts - ResearchGate. (n.d.). Retrieved from [Link]

-

The regioselective ring opening of styrene oxide catalyzed by Fe-PPOP. - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring-Opening in Lewis and Brønsted Acid Zeolites - ResearchGate. (2025, April 30). Retrieved from [Link]

-

Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024, May 8). Retrieved from [Link]

-

Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions - MDPI. (n.d.). Retrieved from [Link]

-

18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

-

A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds - SciSpace. (n.d.). Retrieved from [Link]

-

Hammett plot of the reaction between substituted styrene derivatives... - ResearchGate. (n.d.). Retrieved from [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PDF Free Download. (2016, May 20). Retrieved from [Link]

-

An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. (n.d.). Retrieved from [Link]

-

Halogenated epoxide-phenol reactions A mechanism study - Scholars' Mine. (n.d.). Retrieved from [Link]

-

Investigation of epoxide curing reactions by differential scanning calorimetry - Formal kinetic evaluation - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data | The Journal of Organic Chemistry - ACS Publications. (2016, November 4). Retrieved from [Link]

-

Multistep Reaction Processes in Epoxide Formation from 1-Chloro-2-methyl-2-propanol on Ag(110) Revealed by TPXPS and TPD Experiments - ACS Publications. (n.d.). Retrieved from [Link]

-

Ring opening of styrene oxide with various nucleophiles catalyzed by... - ResearchGate. (n.d.). Retrieved from [Link]

-

Visible photons for the regioselective nucleophilic ring opening of epoxides - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02612H. (2024, August 20). Retrieved from [Link]

-

Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. (2022, October 11). Retrieved from [Link]

-

Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

-

2.2: The Discovery of Nucleophilic Substitution Reactions (for reference) - Chemistry LibreTexts. (2023, July 18). Retrieved from [Link]

-

Deshpande-Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism-2019-Journal of Catalysis.pdf. (2018, December 20). Retrieved from [Link]

-

Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents - MDPI. (2023, January 10). Retrieved from [Link]

-

Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides | Journal of the American Chemical Society. (2021, June 3). Retrieved from [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTION OF p– NITROPHENYL BENZOATE WITH SALICYLIC HYDOXAMATE - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

-

Use of styrene oxide as building block in organic synthesis. (CRRO = catalyzed radical ring‐opening). - ResearchGate. (n.d.). Retrieved from [Link]

-

Hammett plot for reactions of DMA with various styrenes. - ResearchGate. (n.d.). Retrieved from [Link]

-

Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Retrieved from [Link]

-

4.9: Spectroscopy of Ethers and Epoxides - Chemistry LibreTexts. (2025, February 3). Retrieved from [Link]

-

The Crucial Role of 4-Bromostyrene in Modern Organic Synthesis. (n.d.). Retrieved from [Link]

-

Quantitative Measurement of Substituent Effects on Chemical Reactivity - MSU Denver Sites. (2020). Retrieved from [Link]

-

Reaction of epoxides with nucleophiles under basic conditions - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Kinetic study of the reactions of p‐nitrophenyl acetate and p‐nitrophenyl benzoate with oximate nucleophiles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

13.6 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

-

The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review* - CHIMIA. (n.d.). Retrieved from [Link]

-

13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube. (2021, January 30). Retrieved from [Link]

Sources

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. jsynthchem.com [jsynthchem.com]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. nbinno.com [nbinno.com]

- 8. sites.msudenver.edu [sites.msudenver.edu]

- 9. orion.tec.ac.cr [orion.tec.ac.cr]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Safety, Handling, and Stability Protocols for (R)-4-Bromostyrene Oxide

[1]

Executive Summary

(R)-4-Bromostyrene oxide (CAS: 62566-68-1) is a high-value chiral building block characterized by dual electrophilic functionality: a strained epoxide ring and an aryl bromide.[1] This dual nature makes it indispensable for enantioselective synthesis—particularly in the preparation of

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the compound's reactivity, degradation pathways, and containment strategies. The protocols herein are designed to preserve enantiomeric excess (

Part 1: Chemical Identity & Physicochemical Properties[2]

The (R)-enantiomer requires stricter handling than the racemic mixture to prevent acid-catalyzed racemization (hydrolysis).[1]

| Property | Data | Technical Note |

| Chemical Name | (R)-4-Bromostyrene oxide | Also: (2R)-2-(4-bromophenyl)oxirane |

| CAS Number | 62566-68-1 | Note: 32017-76-8 refers to the racemic mixture.[1] |

| Molecular Weight | 199.04 g/mol | Heavy atom effect (Br) increases density relative to styrene oxide.[1] |

| Physical State | Colorless to pale yellow liquid | Yellowing indicates oxidative degradation or polymerization. |

| Boiling Point | ~91-93 °C (at 2 mmHg) | High vacuum required for distillation to avoid thermal decomposition.[1] |

| Chirality | (R)-Enantiomer | Susceptible to racemization via acid-catalyzed ring opening.[1] |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with protic solvents (water, alcohols) under acidic conditions.[1] |

Part 2: Hazard Profiling & Toxicology (The "Why")

Mechanistic Toxicity: The Alkylation Trap

(R)-4-Bromostyrene oxide is a direct-acting alkylating agent.[1] The strained three-membered epoxide ring is highly electrophilic.[1] Upon contact with biological nucleophiles (DNA bases like Guanine, or proteins), the ring opens, forming a covalent bond that can lead to mutagenesis or carcinogenesis.

Critical Warning: The presence of the bromine atom increases lipophilicity, potentially enhancing skin absorption and cellular uptake compared to non-halogenated styrene oxides.

Visualization: Mechanism of Genotoxicity

The following diagram illustrates the chemical causality between the epoxide structure and potential DNA damage.

Figure 1: Mechanistic pathway of epoxide-induced genotoxicity via nucleophilic ring opening.[1]

Part 3: Storage & Stability Protocol (Preserving Purity)

The primary threat to (R)-4-Bromostyrene oxide is moisture-induced hydrolysis , which destroys the epoxide and the chiral center.[1]

The Degradation Cascade

If exposed to ambient moisture (especially with trace acid), the compound hydrolyzes to 1-(4-bromophenyl)ethane-1,2-diol .[1] This is not just a purity loss; it is a loss of stereochemical value.

Storage Standards

-

Temperature: Store at 2°C to 8°C (Refrigerator). Long-term storage at -20°C is preferred to inhibit slow polymerization.[1]

-

Atmosphere: Must be stored under Argon or Nitrogen . Carbon dioxide (dry ice) is not recommended as it can acidify moisture traces, accelerating hydrolysis.

-

Container: Amber glass with a PTFE-lined septum cap.[1] Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent oxygen diffusion.

Part 4: Operational Handling & Synthesis

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic epoxides due to rapid permeation.

-

Primary Layer: Laminate film (Silver Shield/4H) or heavy-duty Nitrile (>0.11mm).[1]

-

Secondary Layer: Standard Nitrile (for dexterity).

-

Respiratory: Work strictly within a fume hood.[2] If outside containment, a full-face respirator with Organic Vapor (OV) cartridges is mandatory.[1]

Protocol: Inert Transfer Technique

To prevent hydrolysis during use, avoid pouring. Use a positive-pressure syringe transfer or cannula technique.[1]

Step-by-Step Transfer:

-

Purge: Flush the receiving flask with Argon for 5 minutes.

-

Equalize: Insert a balloon of Argon into the source bottle of (R)-4-Bromostyrene oxide to prevent a vacuum during withdrawal.

-

Withdraw: Use a gas-tight glass syringe with a long stainless steel needle.

-

Transfer: Inject directly into the reaction solvent (which must be pre-dried).

Visualization: Safe Handling Workflow

This workflow ensures the compound is never exposed to atmospheric moisture or the operator.

Figure 2: Closed-system transfer protocol to maintain anhydrous conditions and operator safety.

Part 5: Emergency Response & Waste Management

The "Self-Validating" Quenching System

Do not dispose of active epoxide directly into waste drums, as it may polymerize exothermically with other wastes. You must chemically deactivate ("kill") the epoxide first.

Quenching Reagent: 10% Aqueous Sodium Thiosulfate or 1M Sodium Hydroxide.

Protocol:

-

Dilute the waste epoxide solution with a non-reactive solvent (e.g., isopropanol).

-

Slowly add the Quenching Reagent.

-

Validation: Monitor the reaction by TLC or GC. The disappearance of the epoxide peak confirms the ring has opened (forming the diol or thio-adduct).[1]

-

Once validated, adjust pH to neutral and dispose of as halogenated organic waste.

Spill Response:

-

Small Spill: Cover with activated carbon or solusorb. Do not use paper towels (fire risk if polymerization initiates).

-

Decontamination: Wash surface with 10% NaOH to hydrolyze residues.

References

Methodological & Application

Application Note: Precision Enantioselective Synthesis of (R)-4-Bromostyrene Oxide

Executive Summary & Strategic Overview

(R)-4-Bromostyrene oxide is a high-value chiral synthon, critical in the synthesis of

While direct asymmetric epoxidation of terminal alkenes (like styrenes) is chemically challenging due to the lack of steric directing groups, the Jacobsen-Katsuki epoxidation remains the premier direct oxidative method. However, for pharmaceutical applications requiring

This protocol details a dual-stage strategy:

-

Primary Synthesis: Direct enantioselective epoxidation using the

-Mn(salen) catalyst to establish the (R)-stereocenter with high atom economy. -

Purity Enhancement (Optional): A "polishing" step using Hydrolytic Kinetic Resolution (HKR) with

-Co(salen) to selectively hydrolyze the minor (S)-enantiomer, upgrading the product to

Mechanism & Causality[1]

The Jacobsen-Katsuki Catalytic Cycle

The core transformation relies on a chiral Manganese(III) salen complex.[1][2] The causality of the enantioselection is steric:

-

Oxidation: The Mn(III) precatalyst is oxidized (typically by NaOCl or mCPBA) to a high-valent

species. -

Approach: The incoming alkene approaches the metal center "side-on." The bulky tert-butyl groups on the salen ligand create a chiral corridor that favors one face of the prochiral alkene.

-

Transfer: The oxygen atom is transferred to the alkene. For styrene derivatives, the

-catalyst preferentially attacks the re-face, yielding the (R)-epoxide .

The Role of Additives (4-PPNO)

We utilize 4-phenylpyridine N-oxide (4-PPNO) as an axial ligand.

-

Why? The donor ligand binds to the Mn center trans to the oxo group. This destabilizes the Mn-oxo bond (making it more reactive) and prevents the formation of inactive

-oxo Mn(IV) dimers, thereby increasing catalyst turnover number (TON) and enantioselectivity.

Experimental Protocols

Protocol A: Direct Enantioselective Epoxidation

Target: Synthesis of (R)-4-Bromostyrene oxide (~88% ee)

Reagents & Materials

| Reagent | Equiv.[3][1][2][4][5][6][7][8][9] | Role | Notes |

| 4-Bromostyrene | 1.0 | Substrate | Remove stabilizer (TBC) via basic alumina wash before use. |

| (R,R)-Jacobsen Catalyst | 0.02-0.05 | Catalyst | |

| NaOCl (Bleach) | 2.0 | Oxidant | Commercial household bleach (buffered to pH 11.3). |

| 4-PPNO | 0.2 | Additive | 4-Phenylpyridine N-oxide. Crucial for rate/ee. |

| Dichloromethane (DCM) | Solvent | Solvent | HPLC grade. |

| Phosphate Buffer | - | pH Control | 0.05 M |

Step-by-Step Methodology

-

Catalyst Solution Prep: In a round-bottom flask, dissolve (R,R)-Jacobsen Catalyst (2 mol%) and 4-PPNO (20 mol%) in DCM (5 mL per mmol substrate). Stir for 15 minutes at room temperature to ligate the additive.

-

Substrate Addition: Add 4-Bromostyrene (1.0 equiv) to the catalyst solution. Cool the mixture to 0 °C . Note: Lower temperatures generally improve enantioselectivity.

-

Oxidant Preparation: Prepare a buffered bleach solution. Take commercial NaOCl (approx 10-13% active chlorine) and dilute with 0.05 M

. Adjust pH to 11.3 carefully using 1M HCl or NaOH.-

Critical Control Point: If pH > 12, reaction stalls. If pH < 10, catalyst degrades.

-

-

Biphasic Reaction: Add the buffered bleach solution (2.0 equiv) to the organic phase. Stir vigorously. The reaction is biphasic; high stir rates are required to maximize interfacial surface area.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or GC.[6][7][10] Reaction typically completes in 4–6 hours.

-

Workup:

-

Separate phases.

-

Extract aqueous layer with DCM (2x).

-

Wash combined organics with water (1x) and brine (1x).

-

Dry over

, filter, and concentrate in vacuo (bath temp < 35 °C to prevent polymerization/opening).

-

-

Purification: Flash chromatography on silica gel (eluent: Hexane/EtOAc 95:5).

-

Yield Expectation: 75-85%.

-

ee Expectation: 85-90%.

-

Protocol B: Purity Upgrade via Hydrolytic Kinetic Resolution (HKR)

Target: Upgrade from 88% ee to >99% ee

If the application requires pharma-grade purity, perform this step on the isolated product from Protocol A.

The Logic: We have an (R)-rich mixture (e.g., 90% R, 10% S). We need to remove the (S)-impurity. The

Reagents

| Reagent | Equiv. | Role |

| Epoxide Mixture | 1.0 | Substrate |

| (S,S)-Co(salen) | 0.005 | Catalyst |

| Acetic Acid | 0.01 | Activator |

| Water | 0.55 | Nucleophile |

| THF | Solvent | Solvent |

Methodology

-

Catalyst Activation: Dissolve

-Co(salen) (0.5 mol%) in minimal THF. Add Acetic Acid (2 equiv relative to Co). Stir open to air for 30 mins. The solution changes from red to dark brown (Co(II) -

Resolution: Dissolve the epoxide (from Protocol A) in THF (0.5 M). Add the activated catalyst.

-

Hydrolysis: Add water.

-

Calculation: If starting with 90% ee, you have ~5% (S)-isomer. Add 0.6 equiv of water relative to the total amount of (S)-isomer to ensure complete removal.

-

-

Reaction: Stir at 0 °C to RT for 12 hours.

-

Workup: Concentrate to remove THF. Dilute with Hexane. The diol (from the S-epoxide) will likely precipitate or oil out; the epoxide remains in Hexane. Filter or perform an aqueous wash.

-

Final Purification: Flash chromatography (Hexane/EtOAc) or distillation.

-

Final Result: (R)-4-Bromostyrene oxide, >99% ee.

-

Visualization & Workflows

Reaction Workflow Diagram

Figure 1: Integrated workflow for the synthesis and purification of (R)-4-Bromostyrene oxide.

Catalytic Cycle (Jacobsen Epoxidation)

Figure 2: Simplified catalytic cycle of the Mn(salen) epoxidation.

Analytical Quality Control

To validate the protocol, use Chiral HPLC. Standard reverse-phase columns cannot separate these enantiomers.[11]

| Parameter | Condition |

| Column | Chiralcel OD-H or Chiralcel OJ-H (Daicel) |

| Mobile Phase | Hexane : Isopropanol (90 : 10 to 98 : 2) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV @ 254 nm (Strong absorption due to Br-Styrene chromophore) |

| Retention Times (Approx) | (R)-enantiomer typically elutes after (S) on OD-H, but always verify with a racemic standard first. |

Self-Validation Step: Before running the valuable asymmetric reaction, run a small scale reaction using racemic Mn-salen (or no catalyst + mCPBA) to generate a racemic standard. Inject this to establish the separation method and retention times.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | pH drift in bleach solution. | Ensure buffer capacity is sufficient. pH must be 11.3. If pH > 12, HOCl concentration is too low. |